4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one
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Overview
Description
4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one is an organic compound that features a morpholine ring, a phenylamino group, and a cyclopentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one typically involves the following steps:
Formation of the Cyclopentenone Ring: The cyclopentenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline reacts with a suitable electrophile.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving morpholine and a suitable leaving group on the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: The phenylamino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholine and phenylamino groups can interact with various molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one: Unique due to its combination of morpholine, phenylamino, and cyclopentenone structures.
4-(Piperidin-4-yl)-2-(phenylamino)cyclopent-2-en-1-one: Similar structure but with a piperidine ring instead of morpholine.
4-(Morpholin-4-yl)-2-(anilino)cyclopent-2-en-1-one: Similar structure but with an anilino group instead of phenylamino.
Uniqueness
This compound is unique due to the presence of both morpholine and phenylamino groups, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-anilino-4-morpholin-4-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-15-11-13(17-6-8-19-9-7-17)10-14(15)16-12-4-2-1-3-5-12/h1-5,10,13,16H,6-9,11H2 |
InChI Key |
LDQSFPLFDIHFQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)C(=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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